REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[C:3]=1[F:9].[C:10]([Si](C)(C)C)#[CH:11].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>[Cu](I)I.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:10]#[CH:11])[C:3]=1[F:9] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)I)F
|
Name
|
|
Quantity
|
0.541 g
|
Type
|
reactant
|
Smiles
|
C(#C)[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
0.027 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
bis(triphenylphosphine) palladium(II) chloride
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)C#C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |